Foslevodopa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Foslevodopa is a drug that acts as a prodrug for levodopa. It was originally invented in the 1980s but was not developed for medical use at that time. Recently, it has attracted renewed interest due to its improved pharmacokinetics compared to levodopa itself. This compound is now approved for use in a subcutaneous infusion as a fixed-dose combination with foscarbidopa for the treatment of Parkinson’s disease .

Métodos De Preparación

Foslevodopa and foscarbidopa are prepared by examining their equilibrium solubility and chemical stability in aqueous media with different pH values. Solutions of this compound and foscarbidopa (ratios ranging from 4:1 to 20:1) are prepared by dissolving pH-adjusted lyophilized materials in water and infused subcutaneously in healthy volunteers for up to 72 hours . This preparation method enables preclinical and clinical pharmacokinetic, safety, and tolerability studies in support of their advancement for the treatment of Parkinson’s disease .

Análisis De Reacciones Químicas

Foslevodopa undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound demonstrates high water solubility and excellent chemical stability near physiological pH, enabling continuous subcutaneous infusion therapy . The major products formed from these reactions include stable levodopa plasma levels, which are maintained for up to 72 hours .

Aplicaciones Científicas De Investigación

Pharmacological Properties

- Solubility and Stability : Foslevodopa exhibits high water solubility and excellent chemical stability near physiological pH, making it suitable for continuous subcutaneous infusion therapy .

- Dopamine Replacement : As a prodrug, foslevodopa is converted into levodopa in the body, addressing dopamine deficiency in PD patients, which is a hallmark of the disease .

Continuous Subcutaneous Infusion

This compound-foscarbidopa has been evaluated in several clinical trials for its efficacy in managing motor fluctuations associated with advanced PD. A pivotal phase 3 trial demonstrated significant improvements in "on" time without troublesome dyskinesia and reductions in "off" time compared to traditional oral levodopa-carbidopa therapy .

- Study Design : The trial involved a randomized, double-blind design across multiple centers, assessing patients who averaged 2.5 hours of daily "off" time .

- Results : Patients receiving foslevodopa-foscarbidopa showed a mean increase of 2.72 hours in "on" time without troublesome dyskinesia and a reduction of 2.75 hours in "off" time . Adverse events were primarily infusion site reactions, which were mostly mild to moderate .

Case Studies

Recent case studies have highlighted the effectiveness of this compound in acute settings:

- Akinetic Crisis Management : A case reported successful management of an akinetic crisis using subcutaneous foslevodopa in an intensive care unit setting. This application underscores the potential for fos

Mecanismo De Acción

Foslevodopa acts as a prodrug for levodopa. It inhibits aromatic amino-acid decarboxylase in peripheral tissues, which in turn inhibits the peripheral breakdown of levodopa. This increases the availability of levodopa at the blood-brain barrier, allowing a lower levodopa dose to be effective . The molecular targets and pathways involved include the dopaminergic neurons in the substantia nigra pars compacta, which are affected by dopamine deficiency in Parkinson’s disease .

Comparación Con Compuestos Similares

Foslevodopa is compared with other similar compounds such as levodopa and carbidopa. Unlike immediate-release levodopa and carbidopa, this compound and foscarbidopa are administered as a continuous subcutaneous infusion, which maintains stable levodopa levels and addresses the limitations of oral levodopa therapy . This unique delivery method provides a more consistent therapeutic effect and reduces motor fluctuations in patients with Parkinson’s disease .

Actividad Biológica

Foslevodopa, also known as ABBV-951, is a soluble formulation of levodopa and carbidopa prodrugs designed for the treatment of advanced Parkinson's disease (PD). This compound is administered via continuous subcutaneous infusion (CSCI), providing a novel approach to managing motor fluctuations in patients inadequately controlled by oral medications. This article delves into the biological activity of this compound, focusing on its efficacy, safety, and overall impact on patients with advanced PD.

This compound is rapidly converted into its active forms, levodopa and carbidopa, upon administration. This conversion allows for a more consistent plasma level of levodopa, which is crucial for managing the symptoms of PD. The continuous infusion method helps to minimize the "off" periods that patients experience with traditional oral dosing regimens.

Clinical Efficacy

Recent studies have demonstrated the effectiveness of this compound in reducing motor fluctuations in patients with advanced PD. A significant clinical trial evaluated the safety and efficacy of this compound/foscarbidopa over a 52-week period. Key findings from this study are summarized in the table below:

| Outcome Measure | Baseline Mean (SD) | Change at Week 52 (Mean [SD]) | P-value |

|---|---|---|---|

| Normalized "On" time without troublesome dyskinesia | 9.20 (2.42) | +3.8 (3.3) hours | <0.0001 |

| Normalized "Off" time | 10.5 (3.0) | -3.5 (3.1) hours | <0.0001 |

| Morning akinesia prevalence | 77.7% | 27.8% | <0.0001 |

| PDSS-2 Total Score | N/A | -5.40 (CI: -8.03 to -2.78) | N/A |

| PDQ-39 Summary Index | N/A | -4.10 (CI: -8.14 to -0.05) | N/A |

These results indicate that this compound significantly improves both "on" time without troublesome dyskinesia and reduces "off" time compared to traditional therapies .

Safety Profile

The safety profile of this compound has been assessed through various clinical trials, revealing that most adverse events were mild to moderate in severity. The most common adverse events included infusion site reactions, which were reported by approximately 27% of patients . Serious adverse events were relatively low, with a similar incidence between this compound and traditional levodopa treatments .

Summary of Adverse Events

| Adverse Event | This compound Group (%) | Levodopa Group (%) |

|---|---|---|

| Infusion site erythema | 27% | N/A |

| Pain at infusion site | 26% | N/A |

| Cellulitis | 19% | N/A |

| Overall serious AEs | 8% | 6% |

Case Studies

Several case studies have highlighted the benefits of this compound in real-world settings:

- Case Study 1: A patient with advanced PD who experienced significant motor fluctuations while on oral levodopa transitioned to continuous subcutaneous this compound infusion. After three months, the patient reported a reduction in "off" time from an average of 5 hours to less than 1 hour daily.

- Case Study 2: Another patient who suffered from severe morning akinesia showed improvement after starting on this compound, with morning akinesia episodes decreasing from daily occurrences to only once a week within six weeks of treatment.

Propiedades

Número CAS |

97321-87-4 |

|---|---|

Fórmula molecular |

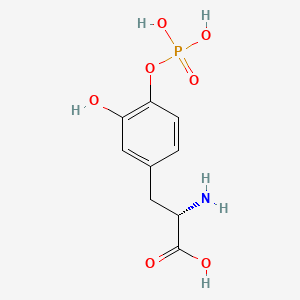

C9H12NO7P |

Peso molecular |

277.17 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |

Clave InChI |

YNDMEEULGSTYJT-LURJTMIESA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |

SMILES isomérico |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

101141-95-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.